8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known as 8-t-Bu-FBA, is a synthetic organic compound that is used in the synthesis of various organic compounds. It is an important building block in organic synthesis, as it can be used to create other compounds with different functionalities. 8-t-Bu-FBA is a versatile and useful chemical due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not fully understood, but it is believed to involve the formation of a tetrahedral intermediate in the first step of the reaction. This intermediate is then hydrolyzed with sodium hydroxide and triethylamine to form 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. The hydrolysis of the intermediate is believed to be the rate-limiting step in the reaction.
Biochemical and Physiological Effects
8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has not been studied in detail for its biochemical and physiological effects. However, it is believed to have some effects on the body due to its structure and properties. It is known to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It is also believed to have some anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The use of 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments has several advantages. It is a versatile and useful chemical due to its unique structure and properties, which makes it a useful building block in organic synthesis. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments.
However, there are some limitations to the use of 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments. It is not very stable and is easily oxidized, which can cause contamination of the reaction mixture. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The use of 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments has the potential to be further explored in the future. Further research could be conducted into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of other compounds using 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid as a building block. Additionally, the use of 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the synthesis of polymers could be further explored. Finally, the use of 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the synthesis of dyes could be further studied, as it has the potential to be used in the development of new dyes and pigments.
Synthesis Methods
The synthesis of 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a multi-step process that involves the reaction of 3-fluorobenzoyl chloride with 8-tert-butyl-1-oxa-4-azaspiro[4.5]decane in the presence of sodium hydroxide and triethylamine. The reaction proceeds in two steps. In the first step, the 3-fluorobenzoyl chloride reacts with the 8-tert-butyl-1-oxa-4-azaspiro[4.5]decane to form a tetrahedral intermediate. In the second step, the intermediate is hydrolyzed with sodium hydroxide and triethylamine to form 8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid.
Scientific Research Applications
8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is an important building block in organic synthesis, as it can be used to create other compounds with different functionalities. It has been used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and polymers. It has also been used to synthesize compounds with potential therapeutic applications, such as inhibitors of the enzyme acetylcholinesterase.
properties
IUPAC Name |
8-tert-butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO4/c1-19(2,3)14-7-9-20(10-8-14)22(16(12-26-20)18(24)25)17(23)13-5-4-6-15(21)11-13/h4-6,11,14,16H,7-10,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWMQVSMMLRBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-tert-Butyl-4-(3-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
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